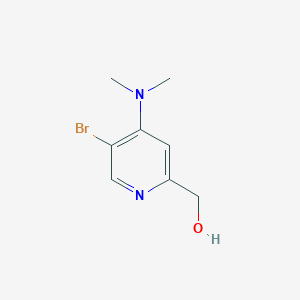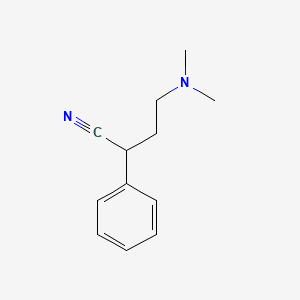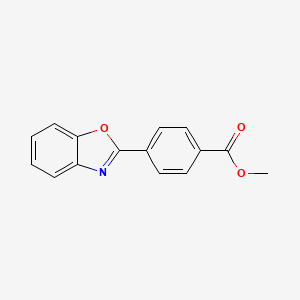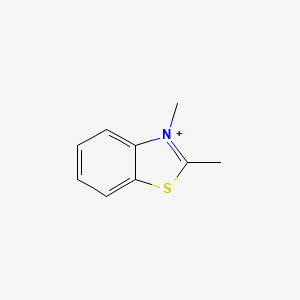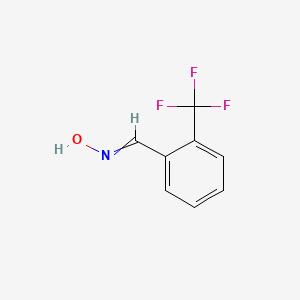
2-(trifluoromethyl)benzaldehyde oxime
Overview
Description
2-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and a trifluoromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(trifluoromethyl)benzaldehyde oxime can be synthesized through the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in a solvent like methanol under reflux conditions. The general reaction scheme is as follows:
2-Trifluoromethylbenzaldehyde+Hydroxylamine Hydrochloride→2-Trifluoromethylbenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: Industrial production methods for 2-trifluoromethylbenzaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(trifluoromethyl)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Nitrile Oxides: Formed from the oxidation of the oxime group.
Amines: Formed from the reduction of the oxime group.
Substituted Derivatives: Formed from nucleophilic substitution reactions involving the trifluoromethyl group.
Scientific Research Applications
2-(trifluoromethyl)benzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including isoxazoles and 2-isoxazolines.
Biology: The compound has been studied for its potential antimicrobial and antimycobacterial properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-trifluoromethylbenzaldehyde oxime involves its ability to form stable complexes with various biological targets. The oxime group can interact with enzymes and proteins, potentially inhibiting their activity. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the displacement of the phosphoryl moiety from the enzyme, restoring its normal function .
Comparison with Similar Compounds
2-(trifluoromethyl)benzaldehyde oxime can be compared with other oxime derivatives, such as:
Benzaldehyde Oxime: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Methoxybenzaldehyde Oxime: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in chemical behavior and biological activity.
Uniqueness: The presence of the trifluoromethyl group in 2-trifluoromethylbenzaldehyde oxime imparts unique properties, such as increased lipophilicity and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H |
InChI Key |
GBZLIAANNYDSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

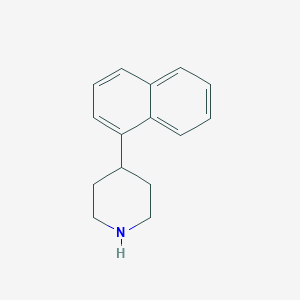
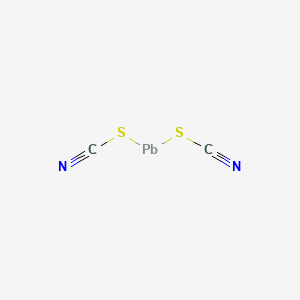
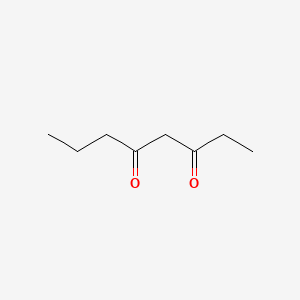

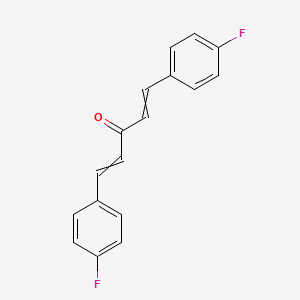
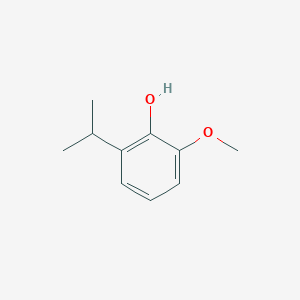
![Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8808232.png)
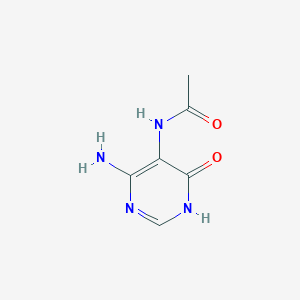
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole-2,5-dione](/img/structure/B8808243.png)
